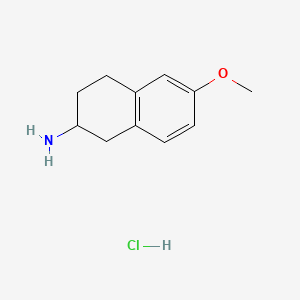

Chlorhydrate de 6-méthoxy-1,2,3,4-tétrahydronaphtalène-2-ylamine

Vue d'ensemble

Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Chlorhydrate de 6-méthoxy-1,2,3,4-tétrahydronaphtalène-2-ylamine : est un composé d'intérêt en chimie médicinale en raison de sa similarité structurale avec des molécules bioactives naturelles. Il sert d'intermédiaire dans la synthèse de divers agents pharmacologiquement actifs. Par exemple, des dérivés de ce composé ont été explorés pour leur utilisation potentielle dans les médicaments antipsychotiques et antiparkinsoniens . La capacité du composé à traverser la barrière hémato-encéphalique en fait un échafaudage précieux pour le développement de médicaments pour le système nerveux central (SNC).

Pharmacologie

En pharmacologie, ce composé s'est montré prometteur en raison de ses effets modulateurs sur les systèmes de neurotransmetteurs. Il a été utilisé pour synthétiser des dérivés qui présentent des propriétés spasmolytiques, montrant des effets sélectifs sur le côlon, ce qui pourrait conduire à de nouveaux traitements pour les troubles gastro-intestinaux . De plus, son rôle dans l'inhibition de la capture de la 5-hydroxytryptamine (5-HT) suggère des effets antidépresseurs potentiels .

Neurosciences

L'influence du composé sur les systèmes de neurotransmetteurs s'étend à la recherche en neurosciences. Il a été utilisé pour étudier le système sérotoninergique, qui est crucial pour la régulation de l'humeur et a des implications dans le traitement des troubles dépressifs et anxieux. Les dérivés du composé pourraient aider à comprendre les mécanismes complexes de la libération et de la recapture des neurotransmetteurs dans le cerveau .

Biochimie

En biochimie, le This compound est utilisé comme bloc de construction pour la synthèse de composés pouvant interagir avec diverses cibles biologiques. Son groupe méthoxy et sa fonctionnalité amine en font un réactif polyvalent pour la construction de molécules qui peuvent se lier aux enzymes et aux récepteurs, aidant à l'étude des voies biochimiques .

Synthèse organique

Enfin, dans le domaine de la synthèse organique, ce composé est utilisé comme précurseur pour la synthèse d'une large gamme de dérivés du naphtalène. Ces dérivés sont non seulement importants dans le développement de médicaments, mais servent également d'intermédiaires clés dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels .

Mécanisme D'action

Mode of Action

It has been found to inhibit the high affinity uptake of [3h] 5-ht in a competitive manner . This suggests that it may interact with serotonin transporters, but further studies are needed to confirm this.

Biochemical Pathways

Given its potential interaction with serotonin transporters, it may influence serotonin signaling pathways .

Result of Action

The compound has been found to increase the potassium-evoked release of 5-HT from the retina

Analyse Biochimique

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine . This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects contribute to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft . These molecular interactions contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites . Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation . These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . The subcellular localization influences its biochemical and pharmacological effects.

Propriétés

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKCRQVOCWUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960494 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-88-7 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)